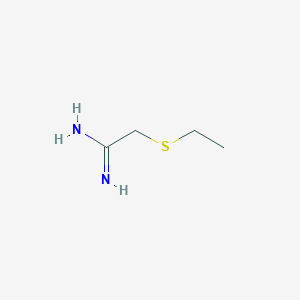
2-(Ethylthio)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)acetimidamide is an organic compound with the molecular formula C4H10N2S and a molecular weight of 118.20 g/mol It is characterized by the presence of an ethylthio group attached to an acetimidamide moiety
Méthodes De Préparation
The synthesis of 2-(Ethylthio)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of ethylthiol with acetimidamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Analyse Des Réactions Chimiques
2-(Ethylthio)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Ethylthio)acetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
2-(Ethylthio)acetimidamide can be compared with similar compounds such as 2-(Methylthio)acetimidamide and other thio-substituted acetimidamides. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique ethylthio group in this compound distinguishes it from its analogs, providing distinct advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propriétés
Formule moléculaire |
C4H10N2S |
|---|---|
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
2-ethylsulfanylethanimidamide |
InChI |
InChI=1S/C4H10N2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H3,5,6) |
Clé InChI |
ZGSISBDWAHNKKV-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)









![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)



